

# A Comparative Guide to Maleimide-Based Linkers in Successful Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Maleimide-based linkers have been a cornerstone in the development of numerous successful ADCs, offering a reliable method for conjugating drugs to antibodies. This guide provides an objective comparison of the performance of maleimide-based linkers with other alternatives, supported by experimental data from pivotal clinical trials.

# The Role and Challenges of Maleimide-Based Linkers

Maleimide chemistry is widely used for conjugating payloads to antibodies through a Michael addition reaction with the thiol groups of cysteine residues on the antibody. This creates a stable thioether bond. However, the resulting succinimide ring can be susceptible to a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin in the plasma. This can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and reduced therapeutic efficacy. A competing reaction, hydrolysis of the succinimide ring, can lead to a more stable, ring-opened structure that is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.



# Case Studies: FDA-Approved ADCs with Maleimide-Based Linkers

Two prominent examples of successful ADCs utilizing maleimide-based linkers are Brentuximab vedotin (Adcetris®) and Trastuzumab emtansine (Kadcyla®).

## **Brentuximab vedotin (Adcetris®)**

- Target: CD30
- Payload: Monomethyl auristatin E (MMAE)
- Linker: Valine-citrulline (vc) cleavable linker with a maleimide attachment. The valine-citrulline dipeptide is designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of tumor cells.
- Indication: Hodgkin lymphoma and anaplastic large cell lymphoma.

## Trastuzumab emtansine (Kadcyla®)

- Target: HER2
- Payload: DM1 (a maytansinoid derivative)
- Linker: A non-cleavable thioether linker (SMCC) attached to lysine residues on the antibody
  via a maleimide group. The payload is released upon degradation of the antibody in the
  lysosome.
- Indication: HER2-positive breast cancer.

### **Performance Data from Pivotal Clinical Trials**

The following tables summarize key efficacy and safety data from pivotal clinical trials of Adcetris® and Kadcyla®.

## **Adcetris® Clinical Trial Data**



| Trial                     | Populati<br>on                                                  | Treatme<br>nt Arm                   | N   | Overall<br>Respon<br>se Rate<br>(ORR) | Complet<br>e<br>Remissi<br>on (CR) | Median Progres sion- Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|---------------------------|-----------------------------------------------------------------|-------------------------------------|-----|---------------------------------------|------------------------------------|------------------------------------------|---------------------------------------|
| Pivotal<br>Phase<br>II[1] | Relapsed<br>/Refracto<br>ry<br>Hodgkin<br>Lympho<br>ma          | Brentuxi<br>mab<br>vedotin          | 102 | 75%                                   | 33%                                | 9.3<br>months                            | 40.5<br>months                        |
| ECHELO<br>N-1[2]          | Previousl y Untreate d Stage III/IV Classical Hodgkin Lympho ma | Brentuxi<br>mab<br>vedotin +<br>AVD | 664 | -                                     | -                                  | 82.3%<br>(7-year)                        | 93.5%<br>(7-year)                     |
| ABVD                      | 670                                                             | -                                   | -   | 74.5%<br>(7-year)                     | 88.8%<br>(7-year)                  |                                          |                                       |

AVD: Doxorubicin, Vinblastine, Dacarbazine; ABVD: Doxorubicin, Bleomycin, Vinblastine, Dacarbazine

Key Adverse Events (Grade ≥3) for Adcetris® (ECHELON-1 Trial)[3]



| Adverse Event                    | Brentuximab vedotin + AVD (%) | ABVD (%) |  |
|----------------------------------|-------------------------------|----------|--|
| Neutropenia                      | 58                            | 45       |  |
| Febrile Neutropenia              | 19                            | 8        |  |
| Peripheral Sensory<br>Neuropathy | 11                            | 4        |  |

# **Kadcyla® Clinical Trial Data**



| Trial                           | Populatio<br>n                                                                      | Treatmen<br>t Arm                          | N                  | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Objective<br>Response<br>Rate<br>(ORR) |
|---------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------|--------------------|-----------------------------------------------------|---------------------------------------|----------------------------------------|
| EMILIA[4]<br>[5]                | HER2+ Metastatic Breast Cancer (previously treated with trastuzuma b and a taxane)  | Trastuzum<br>ab<br>emtansine<br>(Kadcyla®) | 495                | 9.6 months                                          | 30.9<br>months                        | 43.6%                                  |
| Lapatinib +<br>Capecitabi<br>ne | 496                                                                                 | 6.4 months                                 | 25.1<br>months     | 30.8%                                               |                                       |                                        |
| KATHERIN<br>E                   | HER2+ Early Breast Cancer with residual invasive disease after neoadjuva nt therapy | Trastuzum<br>ab<br>emtansine<br>(Kadcyla®) | 743                | 88.3% (3-<br>year iDFS)                             | 89.1% (7-<br>year)                    | -                                      |
| Trastuzum<br>ab                 | 743                                                                                 | 77.0% (3-<br>year iDFS)                    | 84.4% (7-<br>year) | -                                                   |                                       |                                        |

iDFS: Invasive Disease-Free Survival

Key Adverse Events (Grade ≥3) for Kadcyla® (EMILIA Trial)



| Adverse Event    | Trastuzumab emtansine<br>(Kadcyla®) (%) | Lapatinib + Capecitabine (%) |  |
|------------------|-----------------------------------------|------------------------------|--|
| Thrombocytopenia | 15                                      | 0.4                          |  |
| Increased AST    | 4.3                                     | 0.8                          |  |
| Increased ALT    | 2.9                                     | 0.6                          |  |
| Anemia           | 2.7                                     | 1.6                          |  |
| Hypokalemia      | 2.2                                     | 2.5                          |  |

## **Comparison with Alternative Linker Technologies**

While maleimide-based linkers have proven successful, the field is continuously evolving with the development of next-generation linker technologies aimed at improving stability and efficacy. These include cleavable linkers with different cleavage mechanisms and novel non-cleavable linkers.

## **Prominent ADCs with Non-Maleimide Linkers**

- Enhertu® (Trastuzumab deruxtecan): Utilizes a cleavable, enzyme-sensitive tetrapeptide linker.
- Trodelvy® (Sacituzumab govitecan): Employs a cleavable, pH-sensitive hydrolyzable linker.

## **Comparative Clinical Trial Data**



| ADC       | Trial            | Population                                        | Key Efficacy<br>Outcome                                                                                   |
|-----------|------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Enhertu®  | DESTINY-Breast03 | HER2+ Metastatic<br>Breast Cancer (vs. T-<br>DM1) | Median PFS: Not reached vs. 6.8 months (HR: 0.28) OS: 36% reduction in risk of death vs. T-DM1            |
| Trodelvy® | ASCENT           | Metastatic Triple-<br>Negative Breast<br>Cancer   | Median PFS: 5.6 months vs. 1.7 months (chemotherapy) Median OS: 12.1 months vs. 6.7 months (chemotherapy) |

These next-generation ADCs have demonstrated significant improvements in efficacy in certain patient populations, highlighting the impact of linker and payload technology on clinical outcomes.

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the evaluation and comparison of ADCs.

## In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of an ADC against cancer cell lines.

#### Materials:

- Target antigen-positive and antigen-negative cancer cell lines
- Complete cell culture medium



- ADC, unconjugated antibody, and free payload
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
- ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free
  payload in complete medium. Add the diluted compounds to the respective wells. Include
  untreated cells as a control.
- Incubation: Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-96 hours).
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

## **Plasma Stability Assay by LC-MS**

Objective: To assess the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) over time.



#### Materials:

- Purified ADC
- Human or other species-specific plasma
- Protein A or G magnetic beads for immunocapture
- Wash and elution buffers
- LC-MS system

#### Procedure:

- Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
- Immunocapture: Isolate the ADC from the plasma aliquots using Protein A or G magnetic beads.
- Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the ADC.
- LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the distribution of different DAR species.
- Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each DAR species at each time point. Calculate the average DAR and plot it against time to assess the stability of the ADC.

# ADC Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC preparation.

#### Materials:



- · Purified ADC sample
- SEC column (e.g., Agilent AdvanceBio SEC 300Å)
- · HPLC system with a UV detector
- Mobile phase (e.g., phosphate-buffered saline)

#### Procedure:

- Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.
- SEC Analysis: Inject the sample onto the SEC column. The separation is based on the hydrodynamic radius of the molecules, with larger aggregates eluting before the monomeric ADC.
- Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
- Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer peaks. Calculate the percentage of aggregation as the ratio of the aggregate peak area to the total peak area.

## **Visualizing Key Processes**

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DESTINY-Breast03 Trial | ENHERTU® (fam-trastuzumab deruxtecan-nxki)
   [enhertuhcp.com]
- 2. Table 2, Summary of Key Results From the ASCENT Trial Sacituzumab Govitecan (Trodelvy) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. DS-8201a Versus T-DM1 for Human Epidermal Growth Factor Receptor 2 (HER2)-Positive, Unresectable and/or Metastatic Breast Cancer Previously Treated With Trastuzumab and Taxane [DESTINY-Breast03] [clin.larvol.com]
- 5. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [A Comparative Guide to Maleimide-Based Linkers in Successful Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145204#case-studies-of-successful-adcs-using-maleimide-based-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com